molecular formula C19H28N2O3 B5776105 (4-CYCLOHEXYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE

(4-CYCLOHEXYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE

Cat. No.: B5776105
M. Wt: 332.4 g/mol
InChI Key: OWNUPIJCCZZVMY-UHFFFAOYSA-N
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Description

(4-Cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclohexyl group attached to a piperazine ring, which is further connected to a 2,3-dimethoxyphenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of cyclohexylamine with piperazine to form 4-cyclohexylpiperazine.

    Coupling with 2,3-Dimethoxybenzoyl Chloride: The 4-cyclohexylpiperazine is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate the function of specific proteins.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclohexylpiperazino)(2,4-dimethoxyphenyl)methanone
  • (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

Uniqueness

(4-Cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the cyclohexyl group on the piperazine ring

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-23-17-10-6-9-16(18(17)24-2)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h6,9-10,15H,3-5,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNUPIJCCZZVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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